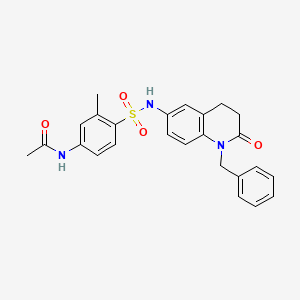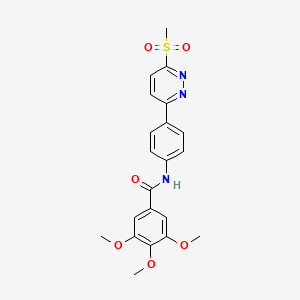
3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is likely to be an organic compound containing multiple functional groups, including a benzamide group, a pyridazine ring, and several methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the methoxy groups could influence its solubility in different solvents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the methoxy groups could be demethylated under certain conditions .Scientific Research Applications
Theoretical and Computational Studies
- Antimalarial and Antiviral Applications : A study involving the theoretical investigation of antimalarial sulfonamides against COVID-19 highlighted the potential of sulfonamide derivatives in antimalarial and antiviral applications. This research underlines the significance of computational calculations and molecular docking studies for identifying promising drug candidates (Fahim & Ismael, 2021).
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Routes : Research into novel synthetic methodologies and the chemical properties of similar compounds, such as the development of new benzamides and sulfonamides, offers insights into potential applications in drug design and development. For instance, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides as selective class III agents showcase the exploration of new compounds for therapeutic uses (Morgan et al., 1990).
Drug Metabolism and Pharmacokinetics
- Metabolic Pathways and Excretion : Studies on the absorption, distribution, metabolism, and excretion (ADME) of compounds, such as GDC-0449 (vismodegib), provide valuable information on the metabolic fate of drugs. These studies help in understanding the unique metabolic pathways, including the pyridine ring opening, which could be relevant for related compounds (Yue et al., 2011).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-28-17-11-14(12-18(29-2)20(17)30-3)21(25)22-15-7-5-13(6-8-15)16-9-10-19(24-23-16)31(4,26)27/h5-12H,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZAHXHPFVRQTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
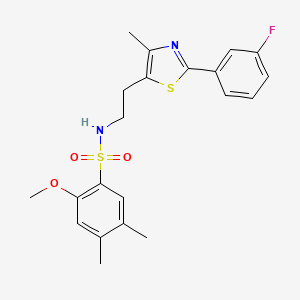
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)
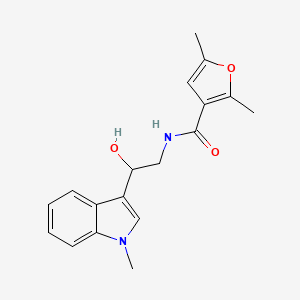
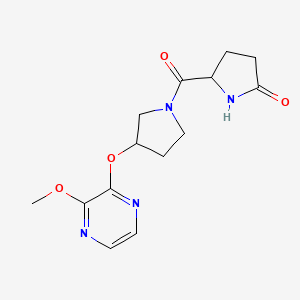
![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)
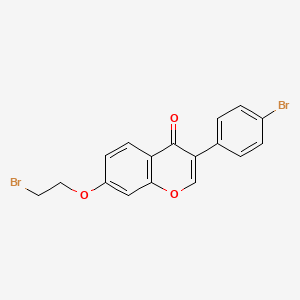


![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2360916.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2360917.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2360918.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)
